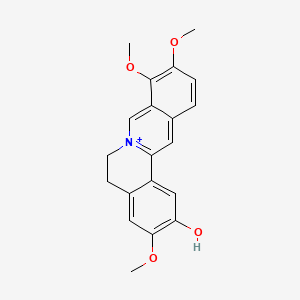

Columbamine

Description

This compound has been reported in Fibraurea chloroleuca, Corydalis ternata, and other organisms with data available.

isolated from bark of Enantia chlorantha (Ammonaceae); structure given in first source

Properties

IUPAC Name |

3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFOFDHQVIODOQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189766 | |

| Record name | Columbamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-36-1 | |

| Record name | Columbamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Columbamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Columbamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLUMBAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4808FEJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of Columbamine?

An In-depth Technical Guide to the Physicochemical Properties of Columbamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of this compound, a protoberberine alkaloid of significant interest for its diverse biological activities. The information is presented to support research and development efforts, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

This compound is a quaternary isoquinoline alkaloid found in various plant species, including those from the Coptis and Berberis genera.[1] Its structure features a rigid tetracyclic system that dictates its chemical and physical characteristics.

Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 3,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol | [2] |

| CAS Number | 3621-36-1 | [3] |

| Molecular Formula | C₂₀H₂₀NO₄⁺ | [3][4] |

| Molecular Weight | 338.38 g/mol | [3] |

| Monoisotopic Mass | 339.1470581677 Da | [4] |

| Appearance | Yellow needle-like crystals; Orange-yellow crystals/prisms | |

| Melting Point | 280-282 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO and methanol; Slightly soluble in water | [4] |

| UV λmax | 230, 266, 351 nm | |

| logP (XLogP3, Computed) | Not available. The computed value for the related compound (-)-Tetrahydrothis compound is 2.9. | [5] |

| pKa | Experimental value not found in the cited literature. |

Detailed Properties

-

Structure and Form: this compound is an organic heterotetracyclic compound existing as a quaternary ammonium cation.[2][4] It is typically isolated as a yellow or orange-yellow crystalline solid.

-

Melting Point: The free base of this compound has a high melting point of 280-282 °C, at which it likely decomposes. Its various salt forms have different melting points.

-

Solubility: this compound exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and alcohols such as methanol.[4] Its solubility in water is slight, a characteristic typical for many alkaloids with large organic scaffolds.

-

Stability: this compound is stable as a solid when stored at -20°C for at least four years. In solution, stock solutions are recommended to be stored at -80°C for up to six months or -20°C for one month to prevent degradation.

-

Spectroscopic Properties:

-

UV-Vis Spectroscopy: this compound exhibits characteristic ultraviolet absorption maxima at 230, 266, and 351 nm, which arise from the π→π* electronic transitions within its conjugated aromatic system.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 338.139-338.140 in high-resolution mass spectrometry.[2] Fragmentation patterns in MS/MS analysis can be used for structural elucidation and identification in complex mixtures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical structure of this compound, allowing for the unambiguous assignment of all proton and carbon atoms in the molecule.

-

Experimental Protocols

Detailed experimental procedures for the determination of this compound's specific properties are not extensively published. However, the following sections describe standard, widely accepted methodologies for the characterization of alkaloids like this compound.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the gold standard measure of lipophilicity. The shake-flask method is the most traditional and reliable technique for its determination.[6][7]

Methodology:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing the two solvents and allowing them to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a suitable vessel, combine a known volume of the this compound stock solution with a known volume of the saturated n-octanol.

-

Equilibration: Vigorously shake the vessel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([this compound]ₒ꜀ₜₐₙₒₗ / [this compound]ₐᵩᵤₑₒᵤₛ)

Determination of pKa (UV-Metric Titration)

The pKa of a compound with a chromophore that changes upon ionization can be determined spectrophotometrically. This method relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.[6]

Methodology:

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of at least 3 pH units centered around the expected pKa.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Measurement: For each buffer solution, add a small, constant volume of the this compound stock solution to a cuvette. Ensure the final concentration is identical across all samples.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., from 200 to 400 nm) for this compound in each buffer.

-

Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Calculation: The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH where the absorbance is exactly halfway between the minimum and maximum values.

Biological Activity and Signaling Pathways

This compound demonstrates a range of biological activities that are linked to its interaction with key cellular signaling pathways. Understanding these interactions is crucial for drug development.

Inhibition of the Wnt/β-Catenin Signaling Pathway

In colon cancer cells, this compound has been shown to suppress proliferation and induce apoptosis by inhibiting the canonical Wnt/β-catenin signaling pathway.[3][8] When the pathway is active, β-catenin accumulates in the nucleus and activates TCF/LEF transcription factors, leading to the expression of genes that promote cell growth and invasion. This compound treatment prevents this, leading to the downregulation of target genes like MMP2, MMP7, and MMP9, and the induction of apoptosis via the caspase cascade.[3]

// Nodes Wnt [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; BetaCatenin [label="β-Catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BetaCatenin_Nuc [label="Nuclear β-Catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetGenes [label="Target Gene Expression\n(MMP2, MMP7, MMP9, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Invasion", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation\n(Caspase-3, PARP)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Wnt -> Frizzled [label="binds"]; Frizzled -> DestructionComplex [label="inhibits"]; DestructionComplex -> BetaCatenin [label="phosphorylates for degradation", style=dashed]; BetaCatenin -> Proteasome [style=dashed]; BetaCatenin -> BetaCatenin_Nuc [label="translocates"]; BetaCatenin_Nuc -> TCF_LEF [label="activates"]; TCF_LEF -> TargetGenes [label="promotes"]; TargetGenes -> Proliferation; this compound -> DestructionComplex [label="promotes activity", color="#34A853", arrowhead="tee", style=dashed]; this compound -> BetaCatenin_Nuc [label="prevents accumulation", color="#EA4335", arrowhead="tee"]; this compound -> Apoptosis [label="induces via", color="#34A853"]; Apoptosis -> Caspases [dir=back]; } caption: this compound's inhibitory effect on the Wnt pathway.

Inhibition of Cytochrome P450 3A4 (CYP3A4)

This compound is an inhibitor of CYP3A4, a critical enzyme in drug metabolism, with a reported IC₅₀ value of 30.6 µM.[9] Inhibition of CYP3A4 can lead to significant drug-drug interactions. The process can be reversible or irreversible (mechanism-based), where the inhibitor is first metabolized by the enzyme into a reactive species that then covalently binds to and inactivates the enzyme.[1][10] This necessitates careful consideration when co-administering this compound with other drugs metabolized by CYP3A4.

// Nodes CYP3A4_active [label="Active CYP3A4 Enzyme", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Substrate/Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ES_Complex [label="Enzyme-Substrate\nComplex", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite [label="Reactive Metabolite", fillcolor="#FBBC05", fontcolor="#202124"]; CYP3A4_inactive [label="Inactive CYP3A4\n(Covalent Adduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Metabolized Product\n(Normal Turnover)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> ES_Complex; CYP3A4_active -> ES_Complex; ES_Complex -> Product [label="Path A:\nMetabolism"]; Product -> CYP3A4_active [style=dashed]; ES_Complex -> Metabolite [label="Path B:\nBioactivation"]; Metabolite -> CYP3A4_inactive [label="covalently binds"]; CYP3A4_active -> CYP3A4_inactive [style=invis]; // for layout } caption: Mechanism-based inhibition of CYP3A4 by this compound.

Activation of AMP-Activated Protein Kinase (AMPK)

Metabolites of berberine, the parent class of alkaloids to which this compound belongs, have been shown to exert triglyceride-lowering effects by activating AMP-activated protein kinase (AMPK) in liver cells.[9] AMPK is a central regulator of cellular energy homeostasis. Its activation typically leads to the inhibition of anabolic pathways, such as lipid synthesis, and the activation of catabolic pathways, like fatty acid oxidation. While direct studies on this compound are limited, it is plausible that it or its metabolites contribute to metabolic regulation through this important pathway.

References

- 1. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C20H20NO4+ | CID 72310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. (-)-Tetrahydrothis compound | C20H23NO4 | CID 440229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. This compound suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Columbamine vs. Berberine: A Technical Guide to Their Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathways of two prominent protoberberine alkaloids: columbamine and berberine. This document details the enzymatic steps, presents quantitative data for key enzymes, and outlines experimental protocols for the study of these pathways, offering a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Berberine and this compound are isoquinoline alkaloids renowned for their diverse pharmacological activities. Their biosynthesis originates from the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions. Understanding the intricacies of these pathways is crucial for the targeted production of these valuable compounds through synthetic biology approaches and for the discovery of novel derivatives with enhanced therapeutic properties. This guide focuses on the core enzymatic steps that differentiate and connect the biosynthetic routes to this compound and berberine.

Biosynthetic Pathways

The biosynthesis of both this compound and berberine shares a common upstream pathway, starting from the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the central precursor to most benzylisoquinoline alkaloids. A series of methylation, hydroxylation, and cyclization reactions lead to the key intermediate (S)-reticuline. From (S)-reticuline, the pathway branches towards various protoberberine alkaloids.

The formation of the characteristic protoberberine scaffold is catalyzed by the Berberine Bridge Enzyme (BBE) , which converts (S)-reticuline to (S)-scoulerine. (S)-scoulerine then serves as a crucial branch-point intermediate.

Pathway to this compound and Berberine

The subsequent steps leading to this compound and berberine are as follows:

-

(S)-Scoulerine is methylated at the 9-hydroxyl group by (S)-scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrothis compound .

-

(S)-tetrahydrothis compound is then converted to (S)-canadine through the formation of a methylenedioxy bridge, a reaction catalyzed by the cytochrome P450 enzyme (S)-canadine synthase (CYP719A1) .[1]

-

Finally, (S)-canadine is oxidized to berberine by (S)-tetrahydroprotoberberine oxidase (STOX) .

This compound is an intermediate in the biosynthesis of other alkaloids, such as palmatine, and is also considered a final product in some species. It is formed from the oxidation of (S)-tetrahydrothis compound. The conversion of this compound to palmatine is catalyzed by This compound O-methyltransferase .[2]

The following diagram illustrates the core biosynthetic pathway from (S)-reticuline to berberine, highlighting the position of this compound.

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of this compound and berberine.

| Enzyme | Abbreviation | Source Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |

| Berberine Bridge Enzyme | BBE | Eschscholzia californica | (S)-Reticuline | - | - | 9.0 | - |

| (S)-scoulerine 9-O-methyltransferase | SOMT | Coptis japonica | (S)-Scoulerine | - | - | - | - |

| Canadine Synthase | CYP719A21 | Thalictrum tuberosum | (S)-Tetrahydrothis compound | 11.5 | - | 8.5 | 40 |

| Canadine Synthase | CYP719A21 | Papaver somniferum | (S)-Tetrahydrothis compound | 4.63 ± 0.71 | - | - | - |

| (S)-tetrahydroprotoberberine oxidase | STOX | Berberis wilsoniae | (S)-Tetrahydrothis compound | - | - | 8.9 | - |

| This compound O-methyltransferase | - | Berberis cell cultures | This compound | - | - | 8.9 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and berberine biosynthesis.

Heterologous Expression and Purification of Plant Enzymes in Pichia pastoris

This protocol is a general guideline for the expression and purification of enzymes like O-methyltransferases and cytochrome P450s.

4.1.1. Gene Cloning and Vector Construction

-

Amplify the full-length open reading frame of the target enzyme gene from cDNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and the pPICZα A (or other suitable Pichia expression vector) with the corresponding restriction enzymes.

-

Ligate the digested gene into the linearized vector.

-

Transform the ligation product into competent E. coli DH5α cells for plasmid propagation.

-

Verify the construct by colony PCR and Sanger sequencing.

4.1.2. Pichia pastoris Transformation and Screening

-

Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., SacI or PmeI) to facilitate integration into the P. pastoris genome.

-

Transform the linearized plasmid into competent P. pastoris (e.g., strain X-33 or GS115) by electroporation.

-

Plate the transformed cells on YPDS plates containing zeocin (100 µg/mL) for selection of positive transformants.

-

Screen individual colonies for protein expression by small-scale induction with methanol.

4.1.3. Protein Expression and Purification

-

Inoculate a 50 mL starting culture of BMGY medium with a single colony of a high-expressing transformant and grow at 30°C with shaking until the OD600 reaches 2-6.

-

Inoculate 1 L of BMGY in a baffled flask with the starting culture to an initial OD600 of 0.1 and grow at 30°C.

-

When the culture reaches an OD600 of 2-6, harvest the cells by centrifugation and resuspend in 200 mL of BMMY medium to induce protein expression.

-

Continue incubation at a lower temperature (e.g., 20-25°C) and add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

-

Harvest the cells after 48-72 hours of induction by centrifugation.

-

For secreted proteins, the supernatant can be used for purification. For intracellular proteins, resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 1 mM PMSF, 1 mM EDTA, and 5% glycerol).

-

Lyse the cells using a bead beater or high-pressure homogenizer.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant or clarified lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Elute the bound protein and dialyze against a suitable storage buffer.

-

Assess the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assay for O-Methyltransferases (e.g., SOMT, this compound O-methyltransferase)

This protocol describes a general method for assaying the activity of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.

4.2.1. Reaction Mixture

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5-8.9, depending on the enzyme's optimum)

-

1 mM Dithiothreitol (DTT)

-

100 µM Substrate (e.g., (S)-scoulerine or this compound) dissolved in a suitable solvent (e.g., DMSO)

-

200 µM S-adenosyl-L-methionine (SAM)

-

Purified enzyme (concentration to be optimized)

4.2.2. Assay Procedure

-

Pre-incubate the reaction mixture without the enzyme at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold methanol or by boiling.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by HPLC or LC-MS/MS to quantify the product formation.

4.2.3. Kinetic Parameter Determination

To determine the Km and Vmax values, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

In Vitro Enzyme Assay for Cytochrome P450 Enzymes (e.g., Canadine Synthase)

This protocol is a general guideline for assaying the activity of plant cytochrome P450 enzymes.

4.3.1. Reaction Mixture

Prepare a reaction mixture containing:

-

50 mM Potassium phosphate buffer (pH 7.5)

-

1.5 mM NADPH

-

A source of cytochrome P450 reductase (CPR), either co-expressed or added as a purified protein

-

Microsomes containing the recombinant P450 enzyme or the purified and reconstituted enzyme

-

100 µM Substrate (e.g., (S)-tetrahydrothis compound)

4.3.2. Assay Procedure

-

Pre-incubate the reaction mixture (except NADPH) at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate or another suitable organic solvent.

-

Extract the product by vortexing and centrifuging.

-

Collect the organic phase, evaporate to dryness, and redissolve in a suitable solvent for analysis.

-

Analyze the product by HPLC or LC-MS/MS.

LC-MS/MS Analysis of this compound and Berberine

This method provides a general procedure for the separation and quantification of this compound and berberine in reaction mixtures or plant extracts.

4.4.1. Chromatographic Conditions [3]

-

Column: A C18 reversed-phase column (e.g., Phenomenex Luna® C8, 5 µm, 4.6 x 150 mm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

-

Flow Rate: 0.8-1.0 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 25-30°C

4.4.2. Mass Spectrometry Conditions [3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.

-

Berberine: Precursor ion (m/z) 336.1 -> Product ions (e.g., 320.1, 292.1)

-

This compound: Precursor ion (m/z) 338.1 -> Product ions (e.g., 322.1, 294.1)

-

-

Source Parameters: These need to be optimized for the specific instrument but typically include:

-

Capillary voltage: 3.5-4.5 kV

-

Source temperature: 120-150°C

-

Desolvation temperature: 350-450°C

-

Nebulizer gas flow: Instrument dependent

-

Conclusion

The biosynthetic pathways of this compound and berberine are complex and tightly regulated processes involving a series of specialized enzymes. This guide has provided a detailed overview of these pathways, presenting key quantitative data and experimental protocols to aid researchers in this field. Further research, particularly in the complete kinetic characterization of all enzymes and the elucidation of regulatory mechanisms, will be crucial for the successful metabolic engineering of these valuable alkaloids. The methodologies and data presented herein serve as a foundational resource for advancing our understanding and utilization of these important natural products.

References

- 1. Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Adenosyl-L-methionine: this compound-O-methyl transferase, a compartmentalized enzyme in protoberberine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

Columbamine's Anti-Cancer Mechanisms: A Technical Guide for Researchers

An In-depth Examination of the Molecular Pathways and Cellular Effects of Columbamine in Oncology

Introduction

This compound, a protoberberine alkaloid, has emerged as a compound of significant interest in oncological research. Exhibiting a range of anti-cancer properties, its mechanism of action involves the modulation of key signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, with a focus on its molecular targets and the experimental methodologies used to elucidate these functions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's therapeutic potential.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily by interfering with critical cellular processes that are often dysregulated in cancer. The principal mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and prevention of cell migration and invasion.

Inhibition of Cell Proliferation

This compound has been shown to significantly inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. This effect is often quantified using MTT and colony formation assays. For instance, in colon cancer cell lines such as HCT116, SW480, and LoVo, this compound treatment leads to a marked reduction in cell viability and clonogenic potential.[1][2] This anti-proliferative activity is linked to the downregulation of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[2]

Induction of Apoptosis

A key feature of this compound's anti-cancer activity is its ability to induce apoptosis. This is evidenced by an increase in the population of Annexin V-positive cells and DNA fragmentation, observable through flow cytometry and TUNEL assays, respectively.[2] At the molecular level, this compound promotes apoptosis through a caspase-dependent mechanism. Treatment with this compound leads to the upregulation of the pro-apoptotic protein BAD and downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the balance of Bcl-2 family proteins results in the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[2]

Attenuation of Metastasis: Inhibition of Migration and Invasion

The metastatic cascade, involving the migration and invasion of cancer cells to distant sites, is a major cause of cancer-related mortality. This compound has demonstrated potent anti-metastatic properties by impairing the migratory and invasive capabilities of cancer cells. Scratch wound healing and Transwell assays have shown that this compound can inhibit the movement of colon and glioma cancer cells.[1][3] This is associated with the modulation of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis. This compound has been observed to promote the expression of the epithelial marker E-cadherin while inhibiting the mesenchymal marker N-cadherin.[2]

Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are orchestrated through its interaction with several crucial signaling pathways that govern cell fate and behavior.

Wnt/β-catenin Signaling Pathway

In colon cancer, one of the primary mechanisms of this compound's action is the abolition of the Wnt/β-catenin signaling pathway.[2] This pathway is aberrantly activated in a majority of colorectal cancers and plays a critical role in cell proliferation and survival. This compound treatment has been shown to repress the signaling and expression of key factors within this pathway in a dose-dependent manner.[2]

PTEN/AKT Signaling Pathway

In glioma, this compound's anti-tumor effects are mediated through the regulation of the PTEN/AKT signaling pathway.[3] The tumor suppressor PTEN is a negative regulator of the pro-survival AKT pathway. This compound treatment has been found to promote the expression of PTEN, which in turn prevents the phosphorylation and activation of AKT.[3] The inhibition of AKT signaling contributes to the observed decrease in glioma cell proliferation and metastasis, and the induction of apoptosis.

Other Potential Signaling Pathways

Emerging evidence suggests that this compound's mechanism of action may extend to other critical signaling pathways in cancer, including the MAPK/ERK, STAT3, and NF-κB pathways.[3][4][5][6][7][8][9] Further research is warranted to fully elucidate the role of this compound in modulating these pathways and their contribution to its overall anti-cancer effects.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HCT116 | Colon Cancer | ~30-40 (48h) | MTT | [1][2] |

| SW480 | Colon Cancer | ~30-40 (48h) | MTT | [1][2] |

| LoVo | Colon Cancer | ~30-40 (48h) | MTT | [1][2] |

| SHG44 | Glioma | ~30-50 (48h) | MTT | [3] |

| U251 | Glioma | ~30-50 (48h) | MTT | [3] |

| HepG2 | Liver Cancer | Not specified | MTT | [10] |

| Huh7 | Liver Cancer | Not specified | MTT | [10] |

| A549 | Lung Cancer | Not specified | MTT | [11] |

| H460 | Lung Cancer | Not specified | MTT | [11] |

| MCF-7 | Breast Cancer | Not specified | MTT | [12] |

| MDA-MB-231 | Breast Cancer | Not specified | MTT | [12] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.

Detailed Experimental Protocols

To facilitate further research and validation of this compound's anti-cancer effects, this section provides detailed methodologies for key experiments.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[13]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]

-

Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[3]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Protocol:

-

Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.[14]

-

Treatment: Treat the cells with this compound at various concentrations.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 3-5 days.[14]

-

Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 10-30 minutes.[14]

-

Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).[14]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

Protocol for Apoptosis-Related Proteins (Bcl-2 family, Caspases):

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein per sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Preparation: Harvest approximately 1x10^6 cells and wash with PBS.

-

Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Incubate overnight at 4°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Transwell Migration and Invasion Assay

These assays are used to assess the migratory and invasive potential of cancer cells.

Protocol:

-

Insert Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.[16]

-

Cell Seeding: Seed cancer cells (e.g., 2.5 - 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.[16]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[16]

-

Incubation: Incubate the plate for 24-48 hours to allow cells to migrate or invade through the membrane.[16]

-

Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix the cells on the lower surface with 70% ethanol and stain with 0.1% crystal violet.[16] Count the stained cells under a microscope.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, with a well-documented ability to inhibit proliferation, induce apoptosis, and suppress metastasis in various cancer cell types, notably colon cancer and glioma. Its mechanism of action, primarily through the modulation of the Wnt/β-catenin and PTEN/AKT signaling pathways, provides a strong rationale for its further development.

Future research should focus on a broader characterization of this compound's effects across a wider range of cancer types and the elucidation of its impact on other key cancer-related signaling pathways. In vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacological properties and potential toxicity of this compound in a whole-organism context. Furthermore, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for more effective cancer therapies. The comprehensive data and detailed protocols provided in this guide aim to facilitate and inspire such future investigations into the therapeutic utility of this compound.

References

- 1. youtube.com [youtube.com]

- 2. This compound suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB: Governing Macrophages in Cancer [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of lung cancer cells A549 and H460 by curcuminoid extracts and nanoemulsions prepared from Curcuma longa Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]

- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 16. snapcyte.com [snapcyte.com]

Understanding the ethnobotanical uses of Columbamine-containing plants.

An In-depth Technical Guide to the Ethnobotanical Uses of Columbamine-Containing Plants

This guide provides a comprehensive overview of the traditional uses, modern pharmacological understanding, and experimental analysis of this compound, a protoberberine alkaloid found in various medicinal plants. It is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this natural compound.

Introduction to this compound and its Botanical Sources

This compound is a quaternary isoquinoline alkaloid that has been isolated from a variety of plant species traditionally used in medicine across the globe.[1] Its presence is notable in genera such as Berberis, Tinospora, Mahonia, and Jateorhiza. These plants have a rich history in traditional systems like Ayurveda and Traditional Chinese Medicine (TCM), where they have been employed to treat a wide array of ailments.[2][3][4] Modern scientific investigation has begun to validate many of these traditional uses, attributing them to a range of bioactive compounds, including this compound.

The primary botanical sources of this compound include:

-

Berberis species: Commonly known as Barberry, plants like Berberis aristata and Berberis vulgaris are rich in isoquinoline alkaloids, including berberine and this compound.[1][2]

-

Tinospora cordifolia: Known as Guduchi or Giloy, this plant is a cornerstone of Ayurvedic medicine, valued for its immunomodulatory and metabolic regulatory properties.[5][6][7]

-

Jateorhiza columba: The original source from which this compound was first identified, commonly known as Calumba.[1]

-

Rhizoma Coptidis: A staple in Traditional Chinese Medicine.[1]

-

Mahonia species: Often called Oregon Grape, these plants have been used in both Native American and Chinese traditional medicine.[8][9]

Ethnobotanical Uses of this compound-Containing Plants

The traditional applications of these plants are diverse, reflecting a deep-seated knowledge of their therapeutic properties. The uses are often linked to the plant's observed effects on inflammation, infection, and metabolic disorders.

| Plant Genus | Traditional System / Region | Ethnobotanical Uses |

| Berberis | Ayurveda, TCM, Iranian Traditional Medicine | Treatment of infections (ear, eye, mouth), wound healing, indigestion, dysentery, jaundice, inflammatory conditions, and urinary disorders.[2][3] The fruit is also used in culinary applications.[10] |

| Tinospora | Ayurveda | Management of jaundice, diabetes, rheumatoid arthritis, high cholesterol, fever, and to boost the immune system.[5][11][12] It is often referred to as "Amrita," meaning "the root of immortality."[6] |

| Mahonia | Native American Medicine, TCM | Used for skin conditions, as an oral aid, and as a dye.[4][8] In TCM, it is used to relieve internal heat, remove toxins, and promote blood circulation.[4] Roots are used to treat headaches, colds, and stomach upset.[13] |

| Jateorhiza | African Traditional Medicine | Primarily used for digestive complaints, including diarrhea and dysentery. |

Modern Pharmacological Activity and Signaling Pathways

Scientific research has substantiated many of the traditional claims, revealing that this compound possesses a wide range of pharmacological effects. These activities are mediated through its interaction with various cellular signaling pathways.

Key Pharmacological Activities:

-

Anti-Tumor Effects: this compound has demonstrated significant anti-cancer properties by inhibiting cell proliferation, migration, and invasion, and by inducing apoptosis in various cancer cell lines, including colon cancer, hepatocellular carcinoma, glioma, and melanoma.[1][14][15]

-

Anti-Inflammatory and Antioxidant: It has been shown to have anti-inflammatory and antioxidant properties, which are foundational to its use in treating a variety of diseases.[1]

-

Metabolic Regulation: this compound contributes to lowering blood glucose and triglyceride levels. It has been shown to reduce intracellular triglyceride content in HepG2 cells by activating AMP-activated protein kinase (AMPK).[1][16]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several critical intracellular signaling pathways.

-

Wnt/β-catenin Pathway: In colon cancer, this compound suppresses cell proliferation and malignization by inhibiting the Wnt/β-catenin signaling pathway.[1][15][17] This pathway is crucial for cell growth and differentiation, and its dysregulation is a hallmark of many cancers.

-

PTEN/AKT Pathway: In glioma cells, this compound promotes the expression of the tumor suppressor PTEN and inhibits the phosphorylation of AKT.[14] This action hinders proliferation and metastasis while promoting apoptosis.

Quantitative Data Summary

The bioactivity of this compound has been quantified in several studies. This data is crucial for evaluating its potency and therapeutic window.

Table 1: In Vitro Bioactivity of this compound

| Target/Assay | Cell Line | Effect | Concentration / Value |

| Cytochrome P450 Inhibition | - | Inhibition of CYP3A4 | IC50 = 30.6 µM[16][18] |

| Triglyceride Content | HepG2 | 35% reduction in intracellular triglycerides | 15 µM[1] |

| Cell Viability (Glioma) | SHG44, U251 | Concentration and time-dependent reduction | 10-50 µM[14] |

| Cell Proliferation (Colon Cancer) | HCT116, Lovo | Inhibition of proliferation and colony formation | 20-40 µM[16][19] |

| Apoptosis (Colon Cancer) | HCT116 | Induction of apoptosis | 20-40 µM[19] |

Table 2: In Vivo Bioactivity of this compound

| Model | Cancer Type | Effect | Dosage |

| Nude Mice Xenograft | Colon Cancer | Inhibition of tumor growth | 5, 10, 20 mg/kg body weight[17] |

Experimental Protocols

The investigation of this compound's properties involves a range of standard and specialized laboratory techniques.

General Workflow for Extraction, Isolation, and Analysis

The process begins with the plant material and proceeds through extraction, purification, and detailed analysis of the isolated compound's bioactivity.

Detailed Methodologies

Alkaloid Extraction and Isolation:

-

Preparation: The plant material (e.g., roots, stems) is dried and ground into a fine powder.

-

Extraction: The powder is extracted with an organic solvent like methanol or ethanol, often using a Soxhlet apparatus or reflux.[20][21]

-

Acid-Base Partitioning: The resulting extract is concentrated, dissolved in a dilute acid (e.g., 5% acetic acid), and filtered. This protonates the alkaloids, making them water-soluble. The acidic solution is then washed with a non-polar solvent to remove neutral impurities.[20][21]

-

Isolation: The acidic aqueous layer is made alkaline (pH 8-10) with a base like ammonium hydroxide. The deprotonated alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform, ether).[20]

-

Purification: The crude alkaloid mixture is purified using column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[21][22]

Cell Viability (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere.

-

They are then treated with varying concentrations of this compound (e.g., 0-50 µM) for specific durations (e.g., 24, 48, 72 hours).[14]

-

After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured with a microplate reader, typically at 490 nm.[14] Cell viability is expressed as a percentage relative to untreated control cells.

Cell Migration (Wound-Healing Assay):

-

Cells are grown to a confluent monolayer in 6-well plates.

-

A sterile pipette tip is used to create a linear scratch or "wound" in the monolayer.[17]

-

Cellular debris is washed away, and a medium containing this compound is added.

-

The closure of the wound is monitored and photographed at different time points.

-

The rate of migration is quantified by measuring the change in the wound area over time.[14]

Apoptosis Detection (TUNEL Staining):

-

Cells are treated with this compound and then fixed.

-

A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit is used according to the manufacturer's protocol.[14]

-

This technique labels the fragmented DNA of apoptotic cells.

-

The cells are then visualized under a fluorescence microscope, where apoptotic cells (TUNEL-positive) appear stained (e.g., red or green). The percentage of apoptotic cells is calculated.[14][19]

Conclusion

This compound is a promising bioactive alkaloid with a strong foundation in ethnobotanical use. The convergence of traditional knowledge and modern scientific validation highlights its potential for development into novel therapeutic agents, particularly in the fields of oncology and metabolic diseases. The detailed understanding of its mechanisms of action, particularly its influence on key signaling pathways like Wnt/β-catenin and PTEN/AKT, provides a solid basis for further preclinical and clinical investigation. The protocols and quantitative data summarized herein offer a valuable resource for researchers aiming to build upon the existing knowledge of this potent natural compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berberis vulgaris: specifications and traditional uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The medicinal uses of the genus Mahonia in traditional Chinese medicine: An ethnopharmacological, phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Tinospora cordifolia (Giloy): An insight on the multifarious pharmacological paradigms of a most promising medicinal ayurvedic herb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRIT - Native American Ethnobotany Database [naeb.brit.org]

- 9. researchgate.net [researchgate.net]

- 10. Barberry Medicine — Milk & Honey Herbs [milkandhoneyherbs.com]

- 11. Tinospora Cordifolia: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 12. Tinospora - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Indigenous knowledge at Red Butte Garden – @theU [attheu.utah.edu]

- 14. This compound-Mediated PTEN/AKT Signal Pathway Regulates the Progression of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. dovepress.com [dovepress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. This compound suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chempap.org [chempap.org]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

Columbamine in Traditional Chinese Medicine: A Technical Guide to its Mechanisms and Therapeutic Potential

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of columbamine, a protoberberine alkaloid found in several traditional Chinese medicinal herbs, most notably Rhizoma Coptidis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Introduction

This compound has a long history of use in traditional Chinese medicine, often as a component of herbal preparations for treating various ailments. Modern pharmacological research has begun to elucidate the scientific basis for its therapeutic effects, revealing a range of activities including anti-cancer, anti-inflammatory, antioxidant, and hypoglycemic properties. This guide delves into the core molecular pathways that this compound modulates, providing a foundation for further research and potential drug development.

Anti-Cancer Activity

This compound has demonstrated significant anti-tumor effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and suppression of migration and invasion.

Quantitative Data Summary

The cytotoxic effects of this compound against various cancer cell lines are summarized in the table below. The data highlights the concentration-dependent inhibition of cell viability.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT116 | Colon Cancer | Viability | Dose-dependent decrease | [1] |

| SW480 | Colon Cancer | Viability | Dose-dependent decrease | [1] |

| LoVo | Colon Cancer | Viability | Dose-dependent decrease | [1] |

| SHG44 | Glioma | Viability | Dose-dependent decrease | [2] |

| U251 | Glioma | Viability | Dose-dependent decrease | [2] |

Signaling Pathways in Cancer

This compound's anti-cancer activity is attributed to its modulation of several key signaling pathways critical for cancer cell survival and progression.

In glioma cells, this compound has been shown to upregulate the expression of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[2] PTEN, in turn, negatively regulates the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation. By promoting PTEN expression, this compound inhibits the phosphorylation of AKT, leading to the suppression of downstream pro-survival signals and ultimately inducing apoptosis.[2]

In colon cancer, this compound has been found to suppress the Wnt/β-catenin signaling pathway.[1] This pathway is aberrantly activated in many cancers, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in proliferation and metastasis. This compound treatment leads to a dose-dependent decrease in the expression of key components of this pathway, including Dishevelled (DVL) and β-catenin itself, thereby inhibiting the transcription of Wnt target genes.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, SW480, LoVo, SHG44, U251) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 μM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[1]

-

Cell Seeding: Seed cells in 6-well plates and grow to confluence.

-

Creating the Wound: Create a scratch in the cell monolayer using a sterile 200 μL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 and 24 hours post-treatment using a microscope.

-

Analysis: Measure the width of the scratch at different time points to quantify cell migration.[1]

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for 48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in a humidified atmosphere.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Imaging: Observe the cells under a fluorescence microscope. Green fluorescence indicates apoptotic cells.[1]

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 μg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PTEN, anti-AKT, anti-p-AKT, anti-β-catenin, anti-DVL, anti-GAPDH) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.[1][2]

Other Therapeutic Activities

Beyond its anti-cancer effects, this compound exhibits a range of other pharmacological activities that are relevant to its use in traditional Chinese medicine.

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of NF-κB activation by this compound likely contributes to its traditional use in treating inflammatory conditions.

Antioxidant Activity

This compound possesses antioxidant properties, which are likely mediated through the activation of the Nrf2-HO-1 signaling pathway. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). By activating this pathway, this compound can enhance the cellular defense against oxidative stress.

Hypoglycemic Activity

This compound has been reported to have hypoglycemic effects, which are thought to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK). AMPK is a key energy sensor in cells and plays a crucial role in regulating glucose and lipid metabolism. Activation of AMPK can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver, thereby contributing to lower blood glucose levels.

Conclusion and Future Directions

This compound, a key bioactive compound from traditional Chinese medicine, exhibits a remarkable range of pharmacological activities. Its ability to modulate multiple critical signaling pathways, including PTEN/AKT, Wnt/β-catenin, NF-κB, Nrf2-HO-1, and AMPK, underscores its therapeutic potential for a variety of diseases, most notably cancer. The detailed mechanistic insights provided in this guide offer a solid foundation for future research.

Further investigation is warranted to:

-

Conduct comprehensive in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models of various diseases.

-

Explore the potential for synergistic effects when this compound is used in combination with conventional therapeutic agents.

-

Develop and optimize drug delivery systems to enhance the bioavailability and targeted delivery of this compound.

-

Perform detailed structure-activity relationship studies to identify even more potent and selective derivatives of this compound.

The continued exploration of this compound's therapeutic potential holds significant promise for the development of novel and effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols: Isolation of Columbamine from Rhizoma Coptidis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of Columbamine, a bioactive protoberberine alkaloid, from the dried rhizome of Coptis chinensis Franch. (Rhizoma Coptidis). The methodologies outlined below are based on established techniques for the extraction and purification of isoquinoline alkaloids from this traditional Chinese medicinal herb.

Introduction

This compound is a naturally occurring quaternary protoberberine alkaloid found in Rhizoma Coptidis, alongside other major alkaloids such as berberine, palmatine, and coptisine.[1] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Recent studies have elucidated its molecular mechanisms, showing that this compound can modulate several key signaling pathways, including the PI3K/AKT, p38, ERK1/2 MAPKs, Wnt/β-catenin, and PTEN/AKT pathways.[2][3][4][5] The isolation of pure this compound is a critical step for further pharmacological research and drug development.

This protocol details a robust method for the extraction of total alkaloids from Rhizoma Coptidis followed by a specific chromatographic procedure for the isolation of this compound.

Quantitative Data Summary

The following table summarizes the typical yield and purity of this compound and other major alkaloids that can be achieved from the crude extract of Rhizoma Coptidis using the described polyamide column chromatography method.[6]

| Alkaloid | Yield from 1.5 g Crude Extract (mg) | Purity (%) |

| Berberine | 283.34 | 90.34 |

| Palmatine | 97.68 | 92.32 |

| Coptisine | 30.02 | 87.12 |

| This compound | 32.54 | 90.01 |

| Jatrorrhizine | 24.32 | 95.56 |

Experimental Protocols

This section provides a step-by-step methodology for the isolation of this compound.

Materials and Reagents

-

Dried Rhizoma Coptidis powder

-

95% Ethanol

-

Dichloromethane

-

Methanol

-

Polyamide resin (100-200 mesh)

-

Glass chromatography column

-

Rotary evaporator

-

Freeze dryer

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Extraction of Total Alkaloids

-

Maceration and Reflux Extraction:

-

Weigh 500 g of powdered Rhizoma Coptidis.

-

Macerate the powder with 10 volumes of 95% ethanol overnight at room temperature.

-

Following maceration, subject the mixture to heat reflux extraction for 2 hours.

-

Filter the extract while hot and collect the filtrate.

-

Repeat the reflux extraction process on the residue two more times with fresh 95% ethanol.

-

Combine all the filtrates.

-

-

Concentration:

-

Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator to obtain a crude extract paste.

-

Isolation of this compound by Polyamide Column Chromatography

This one-step preparative method allows for the separation of several major alkaloids, including this compound.[6]

-

Column Preparation:

-

Prepare a glass column packed with polyamide resin (100-200 mesh). The size of the column will depend on the amount of crude extract to be fractionated. For 1.5 g of crude extract, a smaller column would be appropriate, and this can be scaled up as needed.

-

Equilibrate the column with the initial mobile phase (dichloromethane).

-

-

Sample Loading:

-

Dissolve 1.5 g of the crude extract in a minimal amount of methanol.

-

Adsorb this solution onto a small amount of polyamide resin.

-

Allow the solvent to evaporate completely, resulting in the crude extract being coated on the resin.

-

Carefully load the dried, coated resin onto the top of the prepared polyamide column.

-

-

Gradient Elution:

-

Elute the column with a gradient of dichloromethane and methanol. The specific gradient will need to be optimized, but a stepwise increase in the polarity by increasing the percentage of methanol is the general approach. A suggested starting gradient could be:

-

100% Dichloromethane

-

Dichloromethane:Methanol (9:1)

-

Dichloromethane:Methanol (8:2)

-

Dichloromethane:Methanol (7:3)

-

Dichloromethane:Methanol (6:4)

-

Dichloromethane:Methanol (5:5)

-

100% Methanol

-

-

Collect fractions of the eluate. The volume of the fractions should be consistent (e.g., 20 mL).

-

-

Fraction Analysis and Pooling:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Pool the fractions that show a high concentration of this compound.

-

-

Purification and Drying:

-

Concentrate the pooled this compound-rich fractions using a rotary evaporator.

-

Further purify the resulting solid by recrystallization if necessary.

-

Dry the purified this compound under vacuum or by freeze-drying to obtain a fine powder.

-

-

Purity Analysis:

-

Determine the purity of the isolated this compound using HPLC. A purity of approximately 90.01% can be expected.[6]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Rhizoma Coptidis.

Caption: Workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

This compound has been reported to exert its pharmacological effects by interacting with multiple intracellular signaling pathways. The diagram below provides a simplified overview of some of the key pathways inhibited by this compound.

Caption: this compound's inhibitory effects on key signaling pathways.

References

- 1. Coptidis rhizoma and its main bioactive components: recent advances in chemical investigation, quality evaluation and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Mediated PTEN/AKT Signal Pathway Regulates the Progression of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Assessing the Anti-inflammatory Potential of Columbamine in a Murine Colitis Model: Application Notes and Protocols

For research, scientific, and drug development professionals, this document provides a comprehensive overview of the potential anti-inflammatory effects of Columbamine in a dextran sulfate sodium (DSS)-induced murine colitis model. The protocols and data presented herein are based on established methodologies and findings from closely related compounds, offering a foundational framework for investigating this compound's therapeutic efficacy.

Disclaimer: The quantitative data and specific signaling pathways detailed in this document are based on a study of Columbianadin, a structurally related natural coumarin, due to the current lack of publicly available research on this compound in a murine colitis model. This information serves as a valuable proxy and a starting point for research on this compound.

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. Murine models of colitis are indispensable tools for studying the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents. This compound, a protoberberine alkaloid, has been investigated for its various pharmacological activities. These notes and protocols outline the assessment of its anti-inflammatory effects in a DSS-induced colitis model.

Quantitative Data Summary

The following tables summarize the significant effects of a compound structurally related to this compound, Columbianadin, on key parameters in a DSS-induced colitis rat model. These data provide expected trends for the investigation of this compound.

Table 1: Effect on Physical and Disease Activity Parameters

| Parameter | Control Group | DSS-Induced Colitis Group | Columbianadin-Treated Group (15 mg/kg) |

| Body Weight Change (g) | Increase | Significant Decrease | Significant Increase vs. DSS |

| Disease Activity Index (DAI) | 0 | Significantly Increased | Significantly Decreased |

| Colon Length (cm) | Normal | Significantly Decreased | Significantly Increased vs. DSS |

| Spleen Index (mg/g) | Normal | Significantly Increased | Significantly Decreased |

Table 2: Effect on Markers of Oxidative Stress

| Parameter | Control Group | DSS-Induced Colitis Group | Columbianadin-Treated Group (15 mg/kg) |

| Superoxide Dismutase (SOD) | Normal | Significantly Decreased | Significantly Increased |

| Catalase (CAT) | Normal | Significantly Decreased | Significantly Increased |

| Malondialdehyde (MDA) | Normal | Significantly Increased | Significantly Decreased |

| Nitric Oxide (NO) | Normal | Significantly Increased | Significantly Decreased |

Table 3: Effect on Pro-inflammatory Cytokines and Mediators

| Parameter | Control Group | DSS-Induced Colitis Group | Columbianadin-Treated Group (15 mg/kg) |

| TNF-α | Normal | Significantly Increased | Significantly Decreased |

| IL-1β | Normal | Significantly Increased | Significantly Decreased |

| IL-6 | Normal | Significantly Increased | Significantly Decreased |

| Myeloperoxidase (MPO) | Normal | Significantly Increased | Significantly Decreased |

| Cyclooxygenase-2 (COX-2) | Normal | Significantly Increased | Significantly Decreased |

| iNOS | Normal | Significantly Increased | Significantly Decreased |

Experimental Protocols

Induction of DSS Colitis in Mice

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

-

Sterile drinking water

-

Animal caging with ad libitum access to food and water

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Prepare a 2.5% (w/v) DSS solution in sterile drinking water. This concentration may need to be optimized depending on the DSS batch and mouse strain.[1]

-

Administer the 2.5% DSS solution as the sole source of drinking water for 7 consecutive days.[2]

-

A control group should receive regular sterile drinking water.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

This compound Treatment

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Based on studies with the related compound columbianadin, dosages of 5, 10, and 15 mg/kg can be considered for oral administration.[3][4]

-

Initiate this compound treatment concurrently with DSS administration or as a pre-treatment.

-

Administer this compound or vehicle to the respective groups via oral gavage once daily for the duration of the experiment.

Assessment of Colitis Severity

a) Disease Activity Index (DAI)

The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.

Scoring Criteria:

-

Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

-

Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

-

Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)

The DAI is calculated as the sum of the scores for each parameter, divided by 3.[1]

b) Macroscopic and Histological Assessment

-

At the end of the experiment, euthanize the mice.

-

Excise the colon from the cecum to the anus and measure its length.

-

Fix a distal portion of the colon in 10% neutral buffered formalin for histological analysis.

-

Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Score the histological sections for the severity of inflammation, crypt damage, and ulceration.

c) Myeloperoxidase (MPO) Assay

MPO activity, an indicator of neutrophil infiltration, can be measured in colonic tissue homogenates using commercially available kits.

d) Cytokine Analysis

Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates or serum can be quantified using ELISA or multiplex bead arrays.

Signaling Pathways

The anti-inflammatory effects of this compound in colitis are likely mediated through the modulation of key signaling pathways.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response. In the gut, TLR4 can be activated by lipopolysaccharide (LPS) from Gram-negative bacteria. This activation triggers a downstream cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5][6] Columbianadin has been shown to inhibit this pathway, suggesting a similar mechanism for this compound.[5][6]

Caption: TLR4/NF-κB Signaling Pathway Inhibition.

Nrf2/HO-1 Antioxidant Pathway